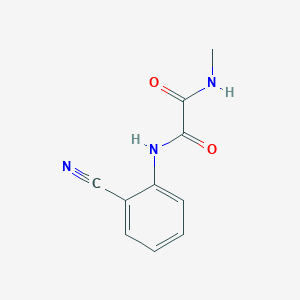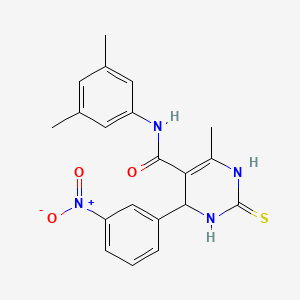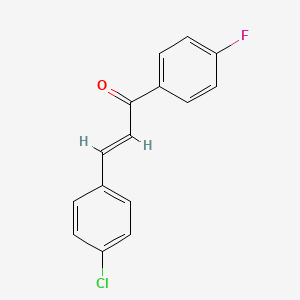![molecular formula C22H14ClN7O B2953745 6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide CAS No. 891102-73-1](/img/structure/B2953745.png)
6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide is a synthetic compound that belongs to a class of heterocyclic compounds. These compounds often find applications in medicinal chemistry due to their diverse biological activities. Its structure comprises multiple nitrogen-containing rings, which contribute to its reactivity and potential bioactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide typically involves several steps:
Formation of the pyridazinyl moiety: This step may involve cyclization reactions starting from appropriate precursors, which are usually synthesized through condensation reactions.
Introduction of the triazolo ring: This is often achieved via cycloaddition reactions involving azides and alkynes or other suitable precursors.
Attachment of the pyridine ring: Cross-coupling reactions, such as Suzuki or Stille couplings, are commonly employed to link the pyridine ring.
Final coupling to form nicotinamide: This is done via amide bond formation using reagents like carbodiimides in the presence of catalytic amounts of bases.
Industrial Production Methods
The industrial-scale production of this compound would rely on optimized synthetic pathways that ensure high yield and purity. This typically involves using automated reactors and continuous flow chemistry to streamline the synthesis process and enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidative processes where functional groups are modified, often to increase polarity or to introduce new functional groups.
Reduction: Can involve the reduction of nitrogen-containing rings or other reactive sites within the molecule.
Substitution: Halide (chloro group) may be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for substitution: Amines, alcohols, thiols.
Major Products Formed
Oxidation products: Hydroxylated derivatives, sulfoxides.
Reduction products: Reduced forms of the rings, where double bonds might be saturated.
Substitution products: Analogues where the chloro group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Used as a precursor or intermediate in the synthesis of other complex molecules, particularly in the creation of various heterocycles which are of interest in materials science and organic synthesis.
Biology
Serves as a tool compound in biochemical assays to understand the interactions of nitrogen-containing heterocycles with biomolecules, especially proteins and enzymes.
Medicine
Potential applications in drug discovery and development due to its ability to interact with biological targets. It can act as a lead compound for designing drugs for various therapeutic areas.
Industry
Used in the development of materials with specific electronic properties. Its structural framework is useful in creating polymers or materials for electronic applications.
Mecanismo De Acción
The compound exerts its effects through various molecular interactions:
Binding to enzymes or receptors: It can inhibit or activate biological pathways.
Interaction with DNA or RNA: Potentially modulating gene expression.
Protein-protein interactions: Modifying the function of protein complexes.
Molecular Targets and Pathways
Enzymes: It might inhibit enzymes involved in critical metabolic pathways.
Receptors: Acting as agonists or antagonists to modulate signal transduction.
Pathways: Affecting cellular processes such as apoptosis, cell cycle, and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Lacks the nicotinamide group.
6-chloro-N-(4-phenyl)-nicotinamide: Does not contain the triazolo ring.
Uniqueness
6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide stands out due to its unique combination of the triazolo and pyridazinyl rings linked to a nicotinamide scaffold, which might confer distinctive biological properties and chemical reactivity that is not observed in the similar compounds listed above.
Propiedades
IUPAC Name |
6-chloro-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN7O/c23-19-10-6-15(13-25-19)22(31)26-16-7-4-14(5-8-16)17-9-11-20-27-28-21(30(20)29-17)18-3-1-2-12-24-18/h1-13H,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEABYGRVUWDDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CN=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[(2-Ethoxyethyl)amino]methyl}phenol](/img/structure/B2953665.png)



![3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid](/img/structure/B2953670.png)
![N-(4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2953671.png)
![[2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2953674.png)
![ethyl 2-{[3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate](/img/structure/B2953676.png)
![N-(4-fluorobenzyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2953677.png)


![(Z)-methyl 2-(4-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2953682.png)
![ethyl 4-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2953683.png)
![2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2953684.png)
